![molecular formula C24H17F3N2O5 B2981964 3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888456-00-6](/img/structure/B2981964.png)
3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Description
3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, including those with methoxy substituents, have been studied for their potential as antioxidants. For instance, Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, indicating their role in scavenging free radicals and potential antioxidant activity (Jovanović et al., 2020). Similarly, Perin et al. (2018) synthesized a range of N-arylbenzamides with methoxy groups, finding improved antioxidative properties in some systems relative to reference molecules (Perin et al., 2018).
Neuroprotective Effects
Cho et al. (2015) synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities, suggesting potential applications in neuroprotection (Cho et al., 2015).
Corrosion Inhibition
Mishra et al. (2018) investigated the corrosion inhibition behavior of N-Phenyl-benzamide derivatives, including methoxy substituted compounds, on mild steel in acidic conditions. Their findings indicate potential applications of these compounds in protecting metals from corrosion (Mishra et al., 2018).
Catalytic Applications
Wang and Widenhoefer (2004) studied the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide. This research suggests potential catalytic applications for benzamide derivatives in organic synthesis (Wang and Widenhoefer, 2004).
Antimicrobial Activities
Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and evaluated its antimicrobial activities. This study highlights the potential of benzamide derivatives in developing new antimicrobial agents (Yang et al., 2015).
properties
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O5/c1-32-17-6-4-5-14(13-17)22(30)29-20-18-7-2-3-8-19(18)33-21(20)23(31)28-15-9-11-16(12-10-15)34-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNPPFWEFYYYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide |
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